(2-Chloro-8-methylquinolin-3-yl)methanol
Overview
Description
(2-Chloro-8-methylquinolin-3-yl)methanol, also known as 2-CQM, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in acetonitrile, alcohols, and other organic solvents. 2-CQM has been used in a variety of laboratory experiments, including enzymatic assays, protein-ligand binding studies, and DNA sequencing. In addition, it has been used as a reagent in organic synthesis and as a fluorescent dye for imaging.
Scientific Research Applications
Photophysical Properties and Synthetic Applications
A study by Singh et al. (2015) explored the synthesis and photophysical properties of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. These compounds, characterized by various spectroscopic methods, demonstrated significant photophysical properties, which can be useful in developing materials with specific optical characteristics (Singh, Sindhu, & Khurana, 2015).
Methanol Dehydrogenases and Catalysis
Research by Keltjens et al. (2014) discussed the catalytic efficiency of methanol dehydrogenases (MDH) in methylotrophic bacteria, highlighting the role of pyrroloquinoline quinone (PQQ) and rare-earth elements (REE) in enhancing catalytic processes. This insight into methanol metabolism may guide the design of biocatalysts and industrial processes (Keltjens, Pol, Reimann, & Camp, 2014).
Antimicrobial Applications
Kim et al. (2014) investigated the antimicrobial potentials of 4-methylquinoline analogues against foodborne bacteria, derived from Citrullus colocynthis fruits. The study established structure-activity relationships, offering a basis for developing natural preservatives and pharmaceuticals with enhanced antimicrobial activity (Kim, Lee, Yang, & Lee, 2014).
Charge Density Analysis and Molecular Interactions
Hathwar and Guru Row (2010) performed an experimental and theoretical charge density analysis on compounds including 2-chloro-3-quinolinyl methanol. This study provided insights into Cl···Cl intermolecular interactions, which are essential for understanding the properties of halogenated compounds in various applications (Hathwar & Guru Row, 2010).
Photocyclization Studies
Sakurai et al. (2003) explored the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives, leading to the formation of quinolinone and isoquinoline derivatives. This research could have implications for the synthesis of complex heterocyclic structures in pharmaceuticals and organic materials (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).
properties
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLHTRIZUUCKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357707 | |
Record name | (2-chloro-8-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-8-methylquinolin-3-yl)methanol | |
CAS RN |
333408-31-4 | |
Record name | (2-chloro-8-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 333408-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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